1,8-Anthracenedisulfonic acid, 9,10-dihydro-9,10-dioxo-
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Overview
Description
1,8-Anthracenedisulfonic acid, 9,10-dihydro-9,10-dioxo- is a chemical compound with the molecular formula C14H8O8S2. It is also known by other names such as 1,8-Anthraquinonedisulfonic acid and 9,10-Dioxo-9,10-dihydro-1,8-anthracenedisulfonic acid . This compound is characterized by its anthracene backbone with sulfonic acid groups at the 1 and 8 positions and keto groups at the 9 and 10 positions.
Preparation Methods
The synthesis of 1,8-Anthracenedisulfonic acid, 9,10-dihydro-9,10-dioxo- typically involves the sulfonation of anthraquinone. The reaction is carried out by treating anthraquinone with sulfuric acid or oleum under controlled conditions . The reaction conditions, such as temperature and concentration of sulfuric acid, play a crucial role in determining the yield and purity of the product. Industrial production methods may involve continuous flow reactors to ensure consistent quality and scalability .
Chemical Reactions Analysis
1,8-Anthracenedisulfonic acid, 9,10-dihydro-9,10-dioxo- undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can convert the keto groups to hydroxyl groups.
Substitution: The sulfonic acid groups can be substituted with other functional groups using appropriate reagents.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1,8-Anthracenedisulfonic acid, 9,10-dihydro-9,10-dioxo- has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of various dyes and pigments.
Biology: The compound is utilized in studies involving enzyme inhibition and protein binding.
Medicine: Research has explored its potential as an anti-cancer agent due to its ability to interact with DNA.
Industry: It is employed in the production of specialty chemicals and as a catalyst in certain reactions.
Mechanism of Action
The mechanism of action of 1,8-Anthracenedisulfonic acid, 9,10-dihydro-9,10-dioxo- involves its interaction with molecular targets such as enzymes and DNA. The sulfonic acid groups enhance its solubility in aqueous environments, facilitating its interaction with biological molecules. The keto groups can form hydrogen bonds with target molecules, influencing their activity and function .
Comparison with Similar Compounds
1,8-Anthracenedisulfonic acid, 9,10-dihydro-9,10-dioxo- can be compared with other similar compounds such as:
1,8-Anthraquinonedisulfonic acid: Similar structure but different functional groups.
9,10-Anthraquinone-2,6-disulfonic acid disodium salt: Differing positions of the sulfonic acid groups.
The uniqueness of 1,8-Anthracenedisulfonic acid, 9,10-dihydro-9,10-dioxo- lies in its specific arrangement of functional groups, which imparts distinct chemical and biological properties .
Properties
CAS No. |
82-48-4 |
---|---|
Molecular Formula |
C14H8O8S2 |
Molecular Weight |
368.3 g/mol |
IUPAC Name |
9,10-dioxoanthracene-1,8-disulfonic acid |
InChI |
InChI=1S/C14H8O8S2/c15-13-7-3-1-5-9(23(17,18)19)11(7)14(16)12-8(13)4-2-6-10(12)24(20,21)22/h1-6H,(H,17,18,19)(H,20,21,22) |
InChI Key |
IJNPIHLZSZCGOC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)S(=O)(=O)O)C(=O)C3=C(C2=O)C=CC=C3S(=O)(=O)O |
Origin of Product |
United States |
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